

1H NMR analysis of biaryls synthesized from Potassium 4-bromobenzenesulfonate

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Compound of Interest

Compound Name: Potassium 4-bromobenzenesulfonate

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1H NMR Analysis of Biaryls: A Comparative Guide for Researchers

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of biaryls synthesized from **potassium 4-bromobenzenesulfonate** and alternative starting materials, with a focus on their ¹H NMR spectral data. Detailed experimental protocols and data visualization are included to support your research and development efforts.

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the creation of these carbon-carbon bonds. While aryl halides are common starting materials, the use of more readily available and water-soluble precursors like **potassium 4-bromobenzenesulfonate** offers a greener and potentially more cost-effective alternative. This guide delves into the ¹H NMR analysis of biaryls, comparing the spectral characteristics of a biaryl sulfonate with those of biaryls synthesized from conventional precursors.

Comparative 1H NMR Data of Synthesized Biaryls

The following table summarizes the key ¹H NMR spectral data for biaryls synthesized from different starting materials. The data for the biaryl sulfonate, the product of the reaction with **potassium 4-bromobenzenesulfonate**, is compared with unsubstituted biphenyl and other

substituted biaryls. This allows for a clear understanding of the influence of the sulfonate group and other substituents on the chemical shifts of the aromatic protons.

Compound	Starting Material	Ring A Protons (ppm)	Ring B Protons (ppm)	Solvent
Potassium biphenyl-4-sulfonate	Potassium 4-bromobenzenesulfonate	H-2', H-6': ~7.7 ppm (d) H-3', H-5': ~7.5 ppm (t) H-4': ~7.4 ppm (t)	H-2, H-6: ~7.9 ppm (d) H-3, H-5: ~7.6 ppm (d)	D ₂ O
Biphenyl[1][2][3]	Bromobenzene	H-2', H-3', H-4', H-5', H-6': 7.34-7.60 (m)	H-2, H-3, H-4, H-5, H-6: 7.34-7.60 (m)	CDCl ₃
4-Methoxybiphenyl [1]	4-Bromoanisole	H-2', H-6': 7.54 (d) H-3', H-5': 7.00 (d)	H-2, H-6: 7.54 (d) H-3, H-4, H-5: 7.30-7.45 (m)	CDCl ₃
4-Methylbiphenyl[1]	4-Bromotoluene	H-2', H-6': 7.49 (d) H-3', H-5': 7.25 (d)	H-2, H-6: 7.59 (d) H-3, H-4, H-5: 7.33-7.46 (m)	CDCl ₃
4-Nitrobiphenyl[1]	4-Bromonitrobenzene	H-2', H-6': 7.72 (d) H-3', H-5': 8.29 (d)	H-2, H-3, H-4, H-5, H-6: 7.45-7.55 (m)	CDCl ₃

Experimental Protocols

Detailed methodologies for the synthesis of biaryls via Suzuki-Miyaura coupling and their subsequent ¹H NMR analysis are provided below.

Synthesis of Potassium Biphenyl-4-sulfonate

Materials:

- Potassium 4-bromobenzenesulfonate

- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane
- Water

Procedure:

- In a round-bottom flask, dissolve **potassium 4-bromobenzenesulfonate** (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL).
- Add potassium carbonate (2.0 mmol) to the mixture.
- De-gas the mixture by bubbling argon or nitrogen through it for 15 minutes.
- Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the reaction mixture.
- Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and add water (20 mL).
- Extract the aqueous layer with ethyl acetate to remove any non-polar impurities.
- The aqueous layer containing the potassium biphenyl-4-sulfonate is then concentrated under reduced pressure.
- The crude product can be purified by recrystallization from a water/ethanol mixture.

1H NMR Analysis

Sample Preparation:

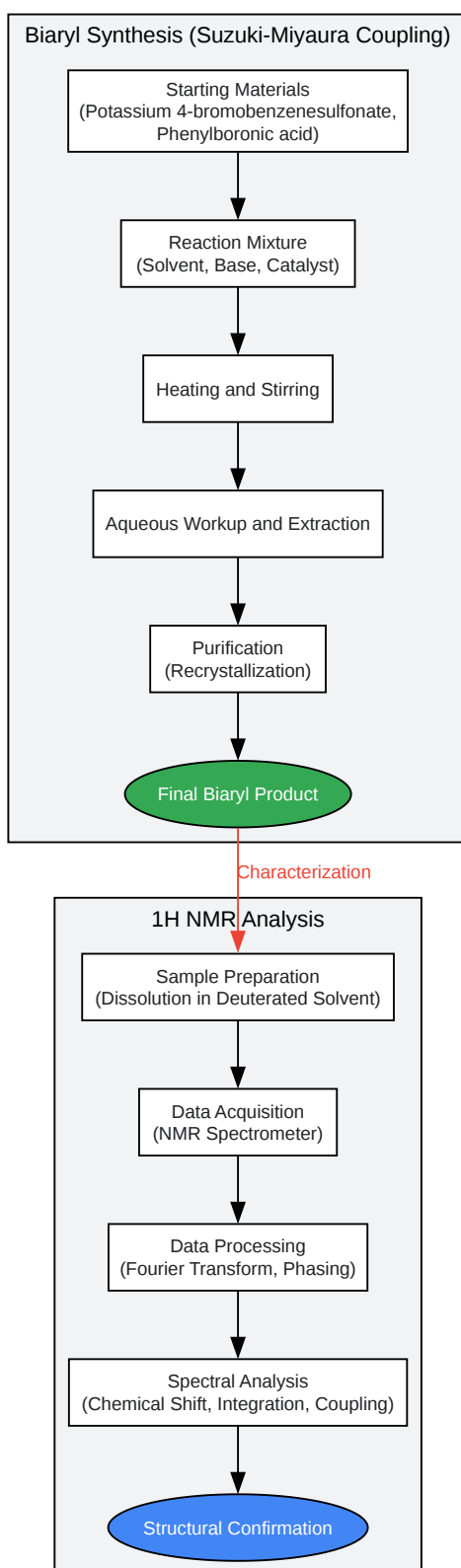
- Dissolve approximately 5-10 mg of the synthesized biaryl compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 for non-polar biaryls, D_2O for water-soluble salts like potassium biphenyl-4-sulfonate) in a clean NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents, if quantitative analysis is required. For D_2O , the residual solvent peak can be used as a reference.
- Ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition:

- Acquire the ^1H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).
- Typical acquisition parameters include:
 - Number of scans: 16-64 (depending on sample concentration)
 - Relaxation delay: 1-2 seconds
 - Pulse width: 90°
- Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals to determine the relative number of protons.
- Reference the chemical shifts to the internal standard or the residual solvent peak.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and analysis process.



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Caption: Workflow for biaryl synthesis and ^1H NMR analysis.

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